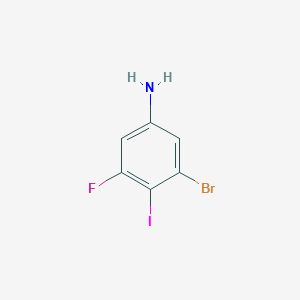

3-Bromo-5-fluoro-4-iodoaniline

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-5-fluoro-4-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZSDQPAVVBXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-iodoaniline typically involves multi-step processes that include halogenation and amination reactions. One common method involves the following steps:

Halogenation: The starting material, such as aniline, undergoes halogenation to introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring.

Amination: The halogenated intermediate is then subjected to amination reactions to introduce the amino group (-NH2) at the desired position.

Industrial Production Methods: Industrial production of 3-Bromo-5-fluoro-4-iodoaniline may involve large-scale halogenation and amination processes, often using catalysts and optimized reaction conditions to achieve high yields and purity. The use of advanced techniques such as palladium-catalyzed amination can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-5-fluoro-4-iodoaniline can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, iodine) are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-5-fluoro-4-iodoaniline is used as a building block in organic synthesis to create more complex molecules. Its unique halogenation pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The presence of multiple halogens can enhance the biological activity and pharmacokinetic properties of the resulting compounds.

Industry: The compound finds applications in the development of advanced materials, such as polymers and dyes. Its unique properties can be exploited to create materials with specific electronic, optical, or mechanical characteristics .

Wirkmechanismus

The mechanism of action of 3-Bromo-5-fluoro-4-iodoaniline depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, the presence of halogens can influence the compound’s interaction with molecular targets, such as enzymes or receptors, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds Analyzed :

4-Bromo-2-iodo-5-(trifluoromethyl)aniline (CAS 868692-81-3)

- Formula : C₇H₄BrF₃IN

- Molecular Weight : ~398.92 g/mol

- Key Feature : A trifluoromethyl (-CF₃) group at position 5 enhances electron-withdrawing effects, increasing electrophilicity compared to the target compound. However, steric hindrance from -CF₃ may reduce reactivity in coupling reactions .

4-Bromo-3-(trifluoromethyl)aniline (CAS 54962-75-3) Formula: C₇H₅BrF₃N Molecular Weight: 240.02 g/mol Key Feature: Lacks iodine but includes -CF₃ at position 3.

4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7)

- Formula : C₇H₇BrFN

- Molecular Weight : 204.04 g/mol

- Key Feature : A methyl group at position 2 introduces steric bulk and electron-donating effects, increasing basicity of the -NH₂ group compared to the target compound .

3-Bromo-4-fluoroaniline (CAS 656-64-4)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Reactivity Features |

|---|---|---|---|---|---|

| 3-Bromo-5-fluoro-4-iodoaniline | 2090537-38-3 | C₆H₄BrFIN | 315.91 | Br (3), F (5), I (4), NH₂ | High reactivity in cross-coupling due to iodine |

| 4-Bromo-2-iodo-5-(trifluoromethyl)aniline | 868692-81-3 | C₇H₄BrF₃IN | 398.92 | Br (4), I (2), CF₃ (5), NH₂ | Enhanced electrophilicity but steric hindrance |

| 4-Bromo-3-(trifluoromethyl)aniline | 54962-75-3 | C₇H₅BrF₃N | 240.02 | Br (4), CF₃ (3), NH₂ | Meta-substitution affects regioselectivity |

| 4-Bromo-5-fluoro-2-methylaniline | 52723-82-7 | C₇H₇BrFN | 204.04 | Br (4), F (5), CH₃ (2), NH₂ | Increased basicity due to methyl group |

| 3-Bromo-4-fluoroaniline | 656-64-4 | C₆H₅BrFN | 190.01 | Br (3), F (4), NH₂ | Lower cost, suitable for non-iodine applications |

Research Findings

Reactivity in Cross-Coupling Reactions :

- The iodine in 3-Bromo-5-fluoro-4-iodoaniline facilitates Ullmann and Suzuki-Miyaura couplings at milder conditions (e.g., lower catalyst loading, room temperature) compared to bromine-only analogs like 3-Bromo-4-fluoroaniline , which require higher temperatures or stronger bases .

- 4-Bromo-2-iodo-5-(trifluoromethyl)aniline exhibits slower reaction kinetics in couplings due to steric effects from the -CF₃ group, despite its iodine substituent .

Solubility and Stability :

- The iodine in the target compound increases its solubility in non-polar solvents (e.g., dichloromethane) compared to 4-Bromo-5-fluoro-2-methylaniline, which is more soluble in polar aprotic solvents like DMF .

- 3-Bromo-5-fluoro-4-iodoaniline requires stringent storage (2–8°C, dark) to prevent decomposition, whereas 3-Bromo-4-fluoroaniline is stable at room temperature .

Biologische Aktivität

3-Bromo-5-fluoro-4-iodoaniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine, fluorine, and iodine substituents, which can significantly influence its reactivity and interaction with biological targets. This article explores the biological activity of 3-Bromo-5-fluoro-4-iodoaniline, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The molecular formula of 3-Bromo-5-fluoro-4-iodoaniline is C₆H₄BrFIN. The presence of multiple halogens enhances the compound's lipophilicity and alters its interaction with various biological systems. These modifications can lead to improved pharmacokinetic properties and increased biological activity compared to non-halogenated analogs.

The biological activity of 3-Bromo-5-fluoro-4-iodoaniline is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen atoms can participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity and selectivity towards these targets.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

- Receptor Modulation: It could act as a modulator for various receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that 3-Bromo-5-fluoro-4-iodoaniline may be useful in developing pharmaceutical agents for various conditions, including cancer and infectious diseases. The compound's structural attributes allow for the synthesis of derivatives that exhibit enhanced biological properties.

| Therapeutic Area | Potential Application |

|---|---|

| Cancer | Synthesis of anticancer agents through modification of the aniline structure |

| Infectious Diseases | Development of antimicrobial agents targeting specific pathogens |

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Bromo-5-fluoro-4-iodoaniline, it is essential to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-fluoroaniline | Lacks iodine | Lower reactivity in certain reactions |

| 4-Iodoaniline | Lacks bromine and fluorine | Different reactivity profile |

| 5-Fluoro-2-iodoaniline | Different substitution pattern | Varies in binding affinity |

The presence of three different halogens on the benzene ring in 3-Bromo-5-fluoro-4-iodoaniline contributes to its distinct reactivity and potential applications in drug development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on 3-Bromo-5-fluoro-4-iodoaniline. For example, derivatives have been synthesized to explore their anticancer properties by targeting specific cancer cell lines.

-

Study on Anticancer Activity:

- Researchers synthesized a series of compounds based on 3-Bromo-5-fluoro-4-iodoaniline.

- In vitro studies showed promising results against various cancer cell lines, indicating potential for further development as anticancer agents.

-

Antimicrobial Evaluation:

- A derivative was tested against bacterial strains, demonstrating significant antibacterial activity.

- The study highlighted the importance of halogen substituents in enhancing antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.